molecular formula C11H13ClN2O4 B113998 tert-Butyl (3-chloro-2-nitrophenyl)carbamate CAS No. 1283176-45-3

tert-Butyl (3-chloro-2-nitrophenyl)carbamate

Cat. No.: B113998
CAS No.: 1283176-45-3
M. Wt: 272.68 g/mol
InChI Key: LTYCCHVOEJTXGY-UHFFFAOYSA-N
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Description

Tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Decomposition and Environmental Remediation

The decomposition of methyl tert-butyl ether (MTBE), a closely related compound to tert-butyl (3-chloro-2-nitrophenyl)carbamate, has been extensively studied due to its widespread use as a gasoline additive and the subsequent environmental concerns related to its release. Research by Hsieh et al. (2011) has shown the feasibility of using radio frequency (RF) plasma reactors for the decomposition of MTBE, suggesting that similar techniques could potentially be applied to related compounds for environmental remediation purposes. This study highlights the effectiveness of RF plasma reactors in decomposing air toxics, including MTBE, into less harmful substances, indicating a potential application in treating contaminants related to this compound (Hsieh et al., 2011).

Antioxidant Properties and Environmental Occurrence

Synthetic phenolic antioxidants (SPAs), which share structural similarities with this compound, have been widely studied for their environmental occurrence, human exposure, and toxicity. A review by Liu and Mabury (2020) summarizes current understandings of SPAs, including their detection in various environmental matrices and potential toxicity. This research suggests a framework for future studies on the environmental behavior and impact of similar compounds, including this compound, highlighting the need for understanding their fate and effects in the environment (Liu & Mabury, 2020).

Catalytic Reduction and Chemical Synthesis

The catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide has been reviewed by Tafesh and Weiguny (1996). This research is particularly relevant to this compound due to its potential application in synthesizing related compounds. The review discusses the mechanistic understanding and application of CO-induced reduction of nitro groups in aromatic nitro compounds, providing insights into the chemical synthesis and transformation of compounds similar to this compound (Tafesh & Weiguny, 1996).

Safety and Hazards

Tert-Butyl (3-chloro-2-nitrophenyl)carbamate is intended for research and development use only and is not for medicinal, household, or other uses .

Mechanism of Action

Mode of Action

It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of N-Boc-protected anilines. The exact changes resulting from this interaction are subject to further investigation.

Biochemical Pathways

It’s known that tert-Butyl carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that the compound might affect similar biochemical pathways, but the downstream effects of these interactions need further exploration.

Result of Action

Given its involvement in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles , it can be hypothesized that the compound might have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYCCHVOEJTXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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